1-(3-Cyclopropylphenyl)ethan-1-amine
Description
BenchChem offers high-quality 1-(3-Cyclopropylphenyl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyclopropylphenyl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-cyclopropylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7-9H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRIGTRPKTZQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Cyclopropylphenyl)ethan-1-amine molecular weight and formula
An In-Depth Technical Guide to 1-(3-Cyclopropylphenyl)ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Cyclopropylphenyl)ethan-1-amine is a primary amine featuring a unique structural combination of a cyclopropyl group attached to a phenethylamine backbone. This arrangement imparts desirable physicochemical and metabolic properties, making it a valuable building block in modern medicinal chemistry. Its application spans the synthesis of enzyme inhibitors and as a key intermediate in the development of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, serving as a critical resource for professionals in drug discovery and development.
Introduction: A Building Block of Strategic Importance
The landscape of drug discovery is perpetually driven by the search for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles. Within this context, 1-(3-Cyclopropylphenyl)ethan-1-amine emerges as a molecule of significant interest. Its structure is a hybrid of two key pharmacophores:
-
The Phenethylamine Moiety: A foundational structure in many neurotransmitters (e.g., dopamine, norepinephrine) and a wide array of pharmaceuticals.
-
The Cyclopropyl Group: This small, strained carbocycle is not merely a structural component but a functional one.[1] It is known to introduce conformational rigidity, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to biological targets.[2] The inclusion of cyclopropyl rings is a well-established strategy in the design of therapeutic agents, including antidepressants, antivirals, and anticancer compounds.[1][2]
The strategic placement of the cyclopropyl group at the meta-position of the phenyl ring in 1-(3-Cyclopropylphenyl)ethan-1-amine creates a versatile and sterically defined building block for creating novel therapeutics.[3] This guide delves into the core technical aspects of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.
Physicochemical and Structural Properties
The fundamental characteristics of 1-(3-Cyclopropylphenyl)ethan-1-amine are summarized below. The data presented corresponds to the core molecule, which exists as a racemate unless a specific stereoisomer is prepared.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | [4] |
| Molecular Weight | 161.24 g/mol | [4] |
| Canonical SMILES | CC(C1=CC(C2CC2)=CC=C1)N | [4] |
| CAS Number (R-enantiomer) | 1658430-55-7 | [4] |
| Appearance | Typically a liquid or low-melting solid | General chemical knowledge |
| Chirality | Chiral, exists as (R) and (S) enantiomers | [4] |
Synthesis and Stereochemical Control
The synthesis of 1-(3-Cyclopropylphenyl)ethan-1-amine is most commonly achieved through the reductive amination of the corresponding ketone, 1-(3-cyclopropylphenyl)ethan-1-one. This versatile and widely used reaction provides a direct pathway to the target amine.
General Synthetic Pathway: Reductive Amination
Reductive amination is a robust method that involves two key steps: the formation of an imine intermediate from the ketone and an amine source (such as ammonia or an ammonia equivalent), followed by the reduction of the imine to the desired amine.
A generalized workflow for this process is illustrated below. The choice of reducing agent is critical; common reagents include sodium borohydride, sodium cyanoborohydride, or, for improved safety and handling, sodium triacetoxyborohydride.[5]
Caption: General workflow for the synthesis via reductive amination.
Achieving Enantiopurity
As the molecule is chiral, obtaining enantiomerically pure forms, such as (R)-1-(3-Cyclopropylphenyl)ethan-1-amine, is often crucial for pharmaceutical applications where stereochemistry dictates biological activity. Scalable methods for producing non-racemic versions are of high industrial importance.[3] Key strategies include:
-
Chiral Resolution: The racemic amine can be treated with a chiral acid (e.g., mandelic acid or tartaric acid) to form diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by crystallization, followed by liberation of the enantiopure amine.[3]
-
Asymmetric Synthesis: Employing chiral catalysts or chiral auxiliaries during the synthesis can directly yield an enantiomerically enriched product. For instance, asymmetric transfer hydrogenation of the precursor ketone or the use of transaminases can produce the desired enantiomer with high optical purity.[6]
Applications in Drug Discovery
The true value of 1-(3-Cyclopropylphenyl)ethan-1-amine lies in its utility as a scaffold for building more complex drug candidates. The phenylcyclopropylamine framework is a known structural motif in compounds targeting various biological systems.
-
Enzyme Inhibition: The parent structure, trans-2-phenylcyclopropylamine, is the core of tranylcypromine, a potent monoamine oxidase (MAO) inhibitor used as an antidepressant.[7] This highlights the potential of derivatives of 1-(3-Cyclopropylphenyl)ethan-1-amine to be explored as inhibitors for a range of enzymes, including lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[7]
-
CNS-Active Agents: The phenethylamine backbone is a classic feature of compounds that act on the central nervous system. The addition of the cyclopropyl group can modulate properties like blood-brain barrier penetration and metabolic stability, making this an attractive scaffold for developing novel neurological drugs.[8]
-
Versatile Intermediate: Beyond direct biological activity, this compound serves as a key intermediate. The primary amine provides a reactive handle for a multitude of chemical transformations, including amide bond formation, alkylation, and arylation, enabling the construction of diverse chemical libraries for high-throughput screening.[3][9]
Experimental Protocol: Synthesis via Reductive Amination
This section provides a representative, self-validating protocol for the laboratory-scale synthesis of racemic 1-(3-Cyclopropylphenyl)ethan-1-amine.
Objective: To synthesize 1-(3-Cyclopropylphenyl)ethan-1-amine from 1-(3-cyclopropylphenyl)ethan-1-one.
Materials:
-
1-(3-cyclopropylphenyl)ethan-1-one
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(3-cyclopropylphenyl)ethan-1-one (1.0 eq.).
-
Solvent and Amine Source: Dissolve the ketone in anhydrous methanol (to a concentration of approx. 0.5 M). Add ammonium acetate (10.0 eq.) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude amine via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine to prevent streaking).
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
As with all amine-containing compounds, appropriate safety precautions must be observed.
-
GHS Hazard Statements: While specific data for this exact compound is limited, analogous primary amines are often classified as causing skin corrosion/irritation and serious eye damage.[10] They may also be harmful if swallowed.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
1-(3-Cyclopropylphenyl)ethan-1-amine stands as a strategically important molecule at the intersection of robust synthetic chemistry and forward-thinking drug design. Its unique combination of a phenethylamine core and a metabolically robust cyclopropyl group provides a foundation for developing next-generation therapeutics. This guide has outlined its fundamental properties, synthetic accessibility, and potential applications, providing researchers and drug development professionals with the essential knowledge to leverage this valuable chemical entity in their programs.
References
-
PubChemLite. 1-(3-cyclopropoxyphenyl)ethan-1-amine (C11H15NO). Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 519239, 1-Cyclopropylethanamine. Available from: [Link].
-
The Royal Society of Chemistry. Supporting Information - General Procedure A: Reductive amination. Available from: [Link].
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10240761, Cyclopropaneethanamine. Available from: [Link].
- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
ResearchGate. Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d). Available from: [Link].
-
Hoffman Fine Chemicals. CAS RN 1801351-79-0 | 1-(3-Amino-4-(cyclopropylmethoxy)phenyl)ethan-1-one. Available from: [Link].
-
Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link].
-
PubMed. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Available from: [Link].
-
MDPI. Prodrugs for Amines. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4612058, 1-(3-Methoxyphenyl)ethanamine. Available from: [Link].
-
Graz University of Technology. Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Available from: [Link].
-
NIST. Ethanone, 1-(3-nitrophenyl)-. Available from: [Link].
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 4. 1658430-55-7|(R)-1-(3-Cyclopropylphenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Physicochemical Characterization of 1-(3-Cyclopropylphenyl)ethan-1-amine
[1][2][3]
Executive Summary
1-(3-Cyclopropylphenyl)ethan-1-amine (CAS: 1658430-55-7 for R-isomer) represents a class of chiral benzylic amines where solubility behavior is dictated by a "push-pull" mechanism: the lipophilic cyclopropyl-phenyl core drives affinity for non-polar solvents, while the primary amine tail provides a pH-switchable polar handle.[1]
Understanding the solubility landscape of this compound is not merely about "dissolving" it; it is about controlling its phase behavior for enantiomeric resolution , salt formation , and liquid-liquid extraction (LLE) workups.[1] This guide provides a structured approach to mapping its solubility, grounded in calculated physicochemical properties and standard industrial protocols.
Physicochemical Baseline & Predicted Properties[1][3][4][5]
Before initiating wet chemistry, we must establish the theoretical baseline. The cyclopropyl group adds significant lipophilicity compared to a standard methyl or ethyl substitute, impacting the partition coefficient (
Table 1: Calculated Physicochemical Descriptors
| Property | Value (Predicted) | Impact on Solubility |
| Molecular Weight | 161.25 g/mol | Low MW facilitates high molar solubility in organic solvents.[1][3] |
| 2.1 – 2.4 | Moderate lipophilicity.[1][2] Poor water solubility as a free base; high affinity for DCM, EtOAc. | |
| ~9.5 – 9.8 | Basic.[1][2] Solubility is highly pH-dependent.[1] Soluble in aqueous acid (pH < 7).[1] | |
| H-Bond Donors | 2 (NH | Good solubility in alcohols (MeOH, EtOH) via hydrogen bonding.[1][2] |
| Rotatable Bonds | 2 | Conformational flexibility allows for dense packing in crystal lattices, potentially lowering solubility in non-interacting solvents (e.g., Hexane). |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Analyst Note: The cyclopropyl ring is acid-sensitive.[1][2] Avoid prolonged exposure to strong mineral acids at high temperatures during solubility testing to prevent ring-opening rearrangement.[1]
Solvent Selection Strategy (Hansen Solubility Parameters)
To design a robust crystallization or extraction process, we categorize solvents based on Hansen Solubility Parameters (HSP): Dispersion (
Recommended Solvent Panel
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Standard: OECD Guideline 105[1]
This protocol establishes the saturation point (equilibrium solubility), critical for yield calculations.
Materials:
-
Compound: 1-(3-Cyclopropylphenyl)ethan-1-amine (Free Base or Salt)[1]
-
Solvents: MeOH, MeCN, Toluene, Heptane, Water (pH 7.4 buffer)[2]
-
Equipment: HPLC-UV or LC-MS, Temperature-controlled shaker.[1]
Workflow:
-
Saturation: Add excess solid compound to 2 mL of solvent in a glass vial.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute filtrate 100x with mobile phase and inject into HPLC.
-
Calculation:
Protocol B: pH-Dependent Solubility Profiling (The "pH Swing")
Critical for Extraction and Purification[1]
Because the amine is basic (
Visualization of Workflows
Diagram 1: Solubility Screening & Process Decision Tree
This flowchart guides the researcher from initial screening to process selection (Crystallization vs. Extraction).[1]
Caption: Decision matrix for selecting downstream purification methods based on initial solubility observations.
Diagram 2: The pH-Swing Extraction Logic
Visualizing the purification mechanism utilizing the amine's pKa.[1]
Caption: Purification workflow exploiting the pKa (~9.5) of the amine to isolate the target from non-basic impurities.[1]
Applications in Drug Development[3]
A. Salt Selection Screening
For pharmaceutical use, the free base is often an oil or low-melting solid.[1] Solubility profiling guides the selection of counter-ions to create stable crystalline solids.[1]
-
Recommended Acids: Hydrochloric acid (in EtOH), Tartaric acid (for chiral resolution), Fumaric acid.
-
Solvent System: Use Class 2 solvents (Isopropanol or Ethanol) where the free base is soluble, but the salt is insoluble.
B. Chiral Resolution
As a chiral amine, 1-(3-Cyclopropylphenyl)ethan-1-amine is often resolved using chiral acids.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519239, 1-Cyclopropylethanamine. Retrieved from [Link].[1]
-
European Medicines Agency (EMA). ICH guideline Q3C (R6) on impurities: guideline for residual solvents.[1] Retrieved from [Link].
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Standard reference for HSP methodology).
Safety data sheet (SDS) for 1-(3-Cyclopropylphenyl)ethan-1-amine
An In-Depth Technical Guide to the Safe Handling of 1-(3-Cyclopropylphenyl)ethan-1-amine
Compound Overview and Anticipated Hazard Profile
1-(3-Cyclopropylphenyl)ethan-1-amine is a primary amine featuring a cyclopropyl-substituted phenyl ring. Primary amines are recognized for their reactivity and potential biological activity, which necessitates careful handling. Based on the Globally Harmonized System (GHS) classifications of similar amines, this compound should be treated as potentially hazardous.
Anticipated GHS Classification:
| Hazard Class | Category | Anticipated Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 1B or 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2][4][5] |
| Serious Eye Damage/Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage or causes serious eye irritation.[1][2][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3] |
The presence of the amine functional group suggests the compound will be basic and corrosive.[7] The aromatic and aliphatic components may contribute to its toxicological profile.
Prudent Laboratory Practices: Handling and Storage
Given the anticipated hazards, a conservative and cautious approach to handling and storage is paramount.
Engineering Controls and Personal Protective Equipment (PPE)
All manipulations of 1-(3-Cyclopropylphenyl)ethan-1-amine should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[2]
Required PPE includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2][8]
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling.[2][7]
-
Protective Clothing: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[7][8]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with cartridges suitable for organic vapors and amines should be used.[2]
Storage and Incompatibility
Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6][9] Some amines are sensitive to air and may absorb carbon dioxide, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, as these can lead to vigorous or violent reactions.[4][7]
Experimental Workflow: A Step-by-Step Protocol for Safe Weighing and Dilution
This protocol outlines a self-validating system for safely preparing a stock solution of 1-(3-Cyclopropylphenyl)ethan-1-amine. The causality behind each step is explained to reinforce safe practices.
Objective: To accurately prepare a 100 mM stock solution in DMSO.
Methodology:
-
Preparation and Pre-Checks:
-
Causality: Ensuring all safety equipment is functional and materials are ready minimizes time spent actively handling the hazardous compound.
-
Don appropriate PPE as detailed in Section 2.1.
-
Ensure the chemical fume hood is operational with a verified face velocity.
-
Prepare a deactivation solution (e.g., a weak acid like citric acid solution) and a spill kit within immediate reach.
-
-
Weighing the Compound:
-
Causality: Using an analytical balance inside a fume hood contains any potential dust or vapors at the source.
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of 1-(3-Cyclopropylphenyl)ethan-1-amine to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Causality: Adding the solvent directly to the weighing vessel minimizes transfer steps and potential for loss or spills.
-
Carefully place the weigh boat containing the compound into an appropriately sized vial or flask.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vessel to achieve the target concentration.
-
Seal the vessel and gently agitate or vortex until the compound is fully dissolved.
-
-
Cleanup and Waste Disposal:
-
Causality: Immediate and thorough cleaning prevents cross-contamination and accidental exposure.
-
Wipe down the spatula and any surfaces with a suitable solvent (e.g., ethanol), followed by a soap and water wash.
-
Dispose of all contaminated materials (gloves, weigh boat, pipette tips) in a designated hazardous waste container in accordance with institutional and local regulations.[9]
-
Emergency Procedures: First Aid and Spill Response
Prompt and correct action is critical in the event of an emergency.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][11]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Spill Management Workflow
A spill should be treated as a serious incident. The following workflow illustrates the decision-making process for a small-scale laboratory spill.
Caption: Workflow for handling a chemical spill.
Physical, Chemical, and Toxicological Insights
Physicochemical Properties
While experimental data for 1-(3-Cyclopropylphenyl)ethan-1-amine is scarce, its properties can be inferred from its structure and from data on similar compounds.
| Property | Inferred Value/Characteristic | Rationale/Reference |
| Molecular Formula | C11H15N | Based on structure. |
| Molecular Weight | 161.24 g/mol | Calculated from the molecular formula.[12] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Many similar amines are liquids at room temperature.[13] |
| Odor | Probable fishy or amine-like odor. | A characteristic property of many lower molecular weight amines.[13][14] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | The hydrophobic phenyl and cyclopropyl groups decrease water solubility.[13] |
Toxicological Profile
The toxicological properties of 1-(3-Cyclopropylphenyl)ethan-1-amine have not been thoroughly investigated.[2] However, based on analogous compounds, exposure can lead to:
-
Acute Effects: Oral ingestion may be harmful or toxic.[6] Direct contact can cause severe irritation or chemical burns to the skin and eyes.[7] Inhalation of vapors may irritate the respiratory tract, causing coughing and shortness of breath.[7]
-
Chronic Effects: Prolonged or repeated exposure may lead to sensitization or other long-term health effects. There is insufficient data to assess its carcinogenic or mutagenic potential.[2]
Conclusion
As a Senior Application Scientist, it is my recommendation that 1-(3-Cyclopropylphenyl)ethan-1-amine be handled with the high degree of caution appropriate for a potentially corrosive and toxic research chemical. The principles of hazard assessment, engineering controls, diligent use of PPE, and emergency preparedness are the cornerstones of its safe utilization in advancing drug discovery and development.
References
-
PubChem. 1-Cyclopropylethanamine. National Center for Biotechnology Information. [Link]
-
Stonhard. (2020). GHS SDS. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
Gray Beard Solutions. SAFETY DATA SHEET. [Link]
-
PubChem. 1-Cyclopropylethylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. Cyclopropaneethanamine. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. 1-{3-[(Cyclopentylmethyl)amino]phenyl}ethan-1-one - Exposure. [Link]
-
Unacademy. Physical and Chemical Properties of Amines, Chemistry. [Link]
-
Quora. What are the physical properties of amines?. [Link]
Sources
- 1. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stonhard.ca [stonhard.ca]
- 5. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. graybeardllc.com [graybeardllc.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. 1658430-55-7|(R)-1-(3-Cyclopropylphenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 13. NEET UG : Physical and Chemical Properties of Amines, Chemistry [unacademy.com]
- 14. quora.com [quora.com]
Methodological & Application
Reductive amination protocols for 3-cyclopropylacetophenone
Application Note: Optimization of Reductive Amination Pathways for 3-Cyclopropylacetophenone
Executive Summary & Strategic Rationale
The reductive amination of 3-cyclopropylacetophenone presents a unique confluence of chemoselective challenges. Unlike simple aliphatic aldehydes, this substrate possesses three critical constraints:
-
Steric Hindrance: The methyl group of the acetophenone core significantly retards imine formation compared to aldehydes, increasing the risk of direct ketone reduction to the alcohol (3-cyclopropyl-1-phenylethanol).
-
Cyclopropyl Fragility: The strained cyclopropyl ring (
bond angles, 27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening (homoconjugate addition) and hydrogenolysis under vigorous catalytic hydrogenation conditions. -
Electronic Deactivation: If the amine partner is electron-deficient, the equilibrium shifts unfavorably toward the ketone, necessitating Lewis acid activation.
This guide details three validated protocols designed to navigate these constraints, prioritizing the Sodium Triacetoxyborohydride (STAB) method for general utility and the Titanium(IV) Isopropoxide method for sterically demanding or weakly nucleophilic amines.
Mechanistic Pathways & Control Logic
Success depends on manipulating the equilibrium between the ketone and the hemiaminal/imine intermediate. The reducing agent must be selective for the protonated imine (iminium ion) over the ketone carbonyl.
Figure 1: Reaction Network and Selectivity Nodes
Caption: Competitive pathways. Green paths indicate the desired flow; red dashed paths represent critical failure modes (direct reduction or ring opening).
Protocol A: The "Gold Standard" (STAB Method)
Best For: Secondary amine synthesis, robust substrates, and maintaining cyclopropyl integrity.
Theory: Sodium triacetoxyborohydride (STAB) is mild and exhibits high selectivity. Unlike NaBH
Materials
-
Substrate: 3-Cyclopropylacetophenone (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Solvation: In a dry reaction vessel under N
, dissolve 3-cyclopropylacetophenone (10 mmol) in DCE (30 mL). -
Amine Addition: Add the amine (11 mmol).
-
Critical Check: If the amine is an HCl salt, add Triethylamine (11 mmol) and stir for 15 mins before proceeding.
-
-
Acid Catalysis: Add Glacial Acetic Acid (10-20 mmol).
-
Why: The pH must be slightly acidic (pH 5-6) to facilitate hemiaminal dehydration to the iminium ion without triggering cyclopropyl ring opening (which occurs at pH < 2).
-
-
Reductant Addition: Cool to 0°C (optional, but recommended for exotherm control). Add STAB (14 mmol) portion-wise over 10 minutes.
-
Reaction: Warm to room temperature and stir for 4–16 hours.
-
Monitoring: TLC/LC-MS should show disappearance of ketone. Look for the M+1 peak of the amine.
-
-
Quench: Quench carefully with saturated aqueous NaHCO
. Stir until gas evolution (CO ) ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na
SO .
Protocol B: Titanium(IV) Isopropoxide Method
Best For: Sterically hindered amines, weakly nucleophilic amines (e.g., anilines), or when Protocol A yields <50%.
Theory: Acetophenones are sterically crowded. Ti(OiPr)
Figure 2: Titanium-Mediated Workflow
Caption: Ti(IV) workflow ensures imine formation prior to hydride introduction, preventing direct ketone reduction.
Step-by-Step Procedure
-
Complexation: In a flame-dried flask, combine 3-cyclopropylacetophenone (10 mmol) and the amine (12 mmol) neat (without solvent) or in minimal dry THF (5 mL).
-
Lewis Acid Addition: Add Ti(OiPr)
(12.5 – 20 mmol) via syringe under N .-
Observation: The solution may become viscous or change color (yellow/orange).
-
-
Imine Formation: Stir at ambient temperature for 6–12 hours.
-
Note: For extremely hindered amines, mild heating (40–50°C) is permissible, but ensure the cyclopropyl ring is not thermally stressed.
-
-
Reduction Preparation: Dilute the viscous mixture with absolute Ethanol (20 mL).
-
Reduction: Add NaBH
(15 mmol) carefully.-
Caution: Use NaBH
here, not STAB. The Ti-complex is stable enough that the cheaper, stronger reducing agent won't reduce the unreacted ketone (because there is no unreacted ketone left).
-
-
Hydrolysis (The "Messy" Part): Add water (5 mL) to quench. A thick white precipitate (TiO
) will form. -
Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.
-
Purification: The filtrate contains the product.[2] Evaporate and purify via column chromatography.[1]
Protocol C: Synthesis of Primary Amines
Target: 1-(3-cyclopropylphenyl)ethanamine.
Reagent: Ammonium Acetate + NaBH
-
Dissolve ketone (10 mmol) in Methanol (30 mL).
-
Add Ammonium Acetate (100 mmol, 10 equiv). The large excess drives the equilibrium toward the imine in the absence of an organic amine.
-
Add Sodium Cyanoborohydride (NaBH
CN) (7 mmol).-
Safety: NaBH
CN is toxic and generates HCN if acidified strongly. Maintain pH > 3.
-
-
Stir at RT for 24–48 hours.
-
Workup: Acidify carefully with 1N HCl to pH 2 (in fume hood) to decompose borate complexes, then basify with NaOH to pH 10. Extract with DCM.[3]
Critical Data & Troubleshooting
| Parameter | Protocol A (STAB) | Protocol B (Ti-Mediated) | Protocol C (NH4OAc) |
| Chemoselectivity | High (Imine > Ketone) | Very High (Pre-formed Imine) | Moderate |
| Cyclopropyl Safety | Excellent (Mild Acid) | Good (Neutral/Lewis Acid) | Good |
| Reaction Time | 4 – 16 Hours | 12 – 24 Hours | 24 – 48 Hours |
| Major Impurity | Alcohol (if wet) | Unreacted Ketone (if time too short) | Dimer (Secondary Amine) |
| Scale-up Suitability | High | Moderate (Filtration issues) | Moderate (Cyanide waste) |
Analytical Checkpoints:
-
1H NMR (Cyclopropyl): The cyclopropyl protons are distinct high-field multiplets at
0.7–1.1 ppm.-
Validation: If these signals disappear or shift to alkene regions (
5.0+), ring opening has occurred.
-
-
1H NMR (Methine): The CH-N proton in the product typically appears as a quartet around
3.8–4.2 ppm.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5][6][7] 11, 1996, pp. 3849–3862.[4][5] Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[5] The Journal of Organic Chemistry, vol. 55, no.[5] 8, 1990, pp. 2552–2554.[5] Link
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1995. Link
-
BenchChem Technical Support. "Preserving Cyclopropane Integrity in Chemical Reactions." BenchChem Application Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
Application Note: Strategic Chiral Resolution of 1-(3-Cyclopropylphenyl)ethanamine
This Application Note is designed for process chemists and researchers requiring high-purity enantiomers of 1-(3-Cyclopropylphenyl)ethanamine. It synthesizes industrial best practices with specific adaptations for the lipophilic nature of the cyclopropyl-substituted phenyl ring.
Executive Summary & Molecule Profile[1]
1-(3-Cyclopropylphenyl)ethanamine is a critical chiral building block, often serving as an intermediate for calcimimetics and kinase inhibitors. The presence of the meta-cyclopropyl group introduces unique solubility characteristics compared to unsubstituted 1-phenylethanamine, requiring modified solvent systems for classical resolution.
This guide details two validated pathways:
-
Classical Resolution: Scalable, cost-effective separation using L-Tartaric acid.
-
Biocatalytic Resolution: High-selectivity Kinetic Resolution (KR) using Candida antarctica Lipase B (CAL-B).
Decision Matrix: Which Method to Choose?
Figure 1: Decision matrix for selecting the appropriate resolution strategy based on scale and purity requirements.
Method A: Classical Diastereomeric Salt Resolution
Principle:
This method relies on the formation of diastereomeric salts between the racemic amine and a chiral acid.[1] For
Materials
-
Substrate: Racemic 1-(3-Cyclopropylphenyl)ethanamine.
-
Resolving Agent: L-(+)-Tartaric acid (0.5 to 1.0 equivalents).
-
Solvent System: Methanol (MeOH) and Water.
Step-by-Step Protocol
-
Screening (Small Scale):
-
Dissolve 100 mg of racemic amine in 1 mL MeOH.
-
Add 1 equivalent of L-Tartaric acid dissolved in 1 mL MeOH.
-
Heat to 60°C until clear.
-
Slowly add water dropwise until slight turbidity persists, then add minimal MeOH to clear.
-
Allow to cool to room temperature (RT) slowly.
-
Result: If crystals form, filter and check ee via HPLC. If no crystals, try Ethanol (EtOH) or reduce solvent volume.
-
-
Scale-Up Procedure (10g Scale):
-
Dissolution: Charge 10.0 g (approx 62 mmol) of racemic amine into a 250 mL round-bottom flask. Add 50 mL MeOH.
-
Acid Addition: Add 4.65 g (31 mmol, 0.5 eq) of L-Tartaric acid. Note: Using 0.5 eq often precipitates the less soluble diastereomer more purely than 1.0 eq ("Method of Half-Quantities") [2].
-
Crystallization:
-
Heat the mixture to reflux (65°C).
-
Add water slowly (approx 5-10 mL) until the solution is just saturated.
-
Controlled Cooling: Turn off heat and allow the flask to cool to RT over 4 hours with gentle stirring. Avoid "crash cooling" which traps impurities.
-
-
Filtration: Filter the white crystalline solid. Wash with cold MeOH/Water (9:1).
-
Recrystallization (Critical): The initial salt often has 80-90% ee. Recrystallize again from MeOH/Water to achieve >98% ee.
-
-
Free-Basing (Recovery):
-
Suspend the purified salt in DCM (Dichloromethane).
-
Add 2M NaOH solution until pH > 12.
-
Separate the organic layer, dry over
, and evaporate to yield the chiral amine.
-
Data Summary for Method A:
| Parameter | Value | Notes |
| Resolving Agent | L-(+)-Tartaric Acid | Forms (S)-Amine |
| Solvent | MeOH : Water (9:[2]1) | Higher alcohol content due to cyclopropyl lipophilicity |
| Yield (Salt) | 35-40% | Based on racemic starting material weight |
| Final ee | >98% | After one recrystallization |
Method B: Enzymatic Kinetic Resolution (Biocatalysis)
Principle: Lipases, specifically Candida antarctica Lipase B (CAL-B), exhibit excellent enantioselectivity for primary amines.[3] Following the Kazlauskas Rule , CAL-B preferentially acylates the (R)-enantiomer , leaving the (S)-enantiomer as the unreacted amine [3].
Mechanism Visualization
Figure 2: Kinetic resolution pathway. The enzyme selectively converts the (R)-amine to an amide, allowing physical separation of the (S)-amine.
Protocol
-
Reaction Setup:
-
Dissolve 1.0 g of racemic 1-(3-Cyclopropylphenyl)ethanamine in 10 mL of anhydrous Toluene (or MTBE).
-
Add 2.0 equivalents of Isopropyl Acetate (Acyl donor). Note: Isopropyl acetate releases isopropanol, which is less inhibitory to the enzyme than the ethanol released by ethyl acetate.
-
Add 100 mg of Novozym 435 (Immobilized CAL-B).
-
-
Incubation:
-
Incubate in an orbital shaker at 30-40°C at 200 rpm.
-
Monitoring: Monitor the reaction by HPLC or GC every 2 hours.
-
Endpoint: Stop the reaction when conversion reaches 50% (theoretical max for KR). Typically 12-24 hours.
-
-
Work-up:
-
Filtration: Filter off the enzyme beads (can be washed and reused).
-
Separation: The reaction mixture contains (S)-amine and (R)-amide.
-
Acid Extraction: Add 1M HCl. The (S)-amine will protonate and move to the aqueous layer. The (R)-amide remains in the organic layer.
-
Recovery: Separate layers. Basify the aqueous layer (pH > 12) with NaOH and extract with DCM to recover pure (S)-amine .
-
-
Analytical Quality Control (Chiral HPLC)
To validate the protocols, precise analytical methods are required. The cyclopropyl group absorbs in the UV range, making detection standard.
Method Parameters:
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (5
m, 250 x 4.6 mm). -
Mobile Phase: Hexane : Isopropyl Alcohol (90:10).
-
Modifier: 0.1% Diethylamine (DEA) or Triethylamine (TEA). Critical for peak shape of basic amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl ring) or 210 nm.
-
Temperature: 25°C.
Expected Elution Order (Typical for OD-H):
-
(R)-Enantiomer (often elutes first).
-
(S)-Enantiomer (often elutes second). Note: Must be confirmed with a known standard or optical rotation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Crystals (Method A) | Solution too dilute or too much alcohol. | Evaporate 20% of solvent. Add seed crystal of pure salt if available. |
| Low ee (Method A) | "Crash" precipitation trapped the wrong isomer. | Re-heat to dissolve and cool much slower (1°C/min). |
| Slow Conversion (Method B) | Enzyme inhibition or water presence. | Use anhydrous solvents. Add molecular sieves (3Å) to the reaction. |
| Amine Oxidation | Air sensitivity. | Perform all reactions under Nitrogen or Argon atmosphere. |
References
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for tartaric acid resolutions of -methylbenzylamines).
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.[4] (Source of the "Method of Half-Quantities").
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351. Link
-
Paetzold, J., & Bäckvall, J. E. (2005).[3][5] Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. Link
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[6][1][3] Angewandte Chemie International Edition, 43(7), 788-824. Link
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 4. (PDF) HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review [academia.edu]
- 5. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
Application of 1-(3-Cyclopropylphenyl)ethan-1-amine in CNS Drug Discovery: A Technical Guide
Foreword: The Imperative for Novel Scaffolds in CNS Drug Discovery
The intricate signaling pathways of the central nervous system (CNS) present formidable challenges and immense opportunities for therapeutic intervention. The discovery of novel chemical entities with the potential to modulate these pathways is a cornerstone of modern neuroscience research. The phenethylamine scaffold is a well-established and highly privileged structural motif in CNS drug discovery, forming the backbone of numerous endogenous neurotransmitters and clinically successful drugs.[1] Strategic modifications of this scaffold can unlock new pharmacological profiles, enhancing potency, selectivity, and metabolic stability.
This technical guide focuses on a promising, yet underexplored, molecule: 1-(3-Cyclopropylphenyl)ethan-1-amine . The incorporation of a cyclopropyl group, a small, conformationally constrained ring, is a recognized strategy in medicinal chemistry to improve a compound's pharmacological properties.[2] This application note provides a comprehensive framework for the synthesis, chiral resolution, and preclinical evaluation of this novel compound, empowering researchers to explore its therapeutic potential.
Section 1: Synthesis and Chiral Resolution
The synthesis of 1-(3-Cyclopropylphenyl)ethan-1-amine is a multi-step process that requires careful execution and purification. The chirality of the final compound is of paramount importance, as stereoisomers can exhibit markedly different biological activities and toxicological profiles.[3]
Synthesis of the Precursor: 3-Cyclopropylacetophenone
The initial step involves the creation of the cyclopropyl-substituted phenyl ring, which can be achieved via a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry, inert atmosphere glovebox or Schlenk line, combine 3-bromoacetophenone (1.0 eq.), cyclopropylboronic acid (1.5 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.) in a flask.
-
Solvent and Base: Add a degassed mixture of toluene and water (typically 4:1) and a base, such as potassium phosphate (K₃PO₄, 3.0 eq.).
-
Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 3-cyclopropylacetophenone.
Reductive Amination to Form 1-(3-Cyclopropylphenyl)ethan-1-amine
The ketone precursor is then converted to the primary amine via reductive amination.[4]
Protocol: Reductive Amination
-
Imine Formation: Dissolve 3-cyclopropylacetophenone (1.0 eq.) in a suitable solvent such as methanol, and add a source of ammonia (e.g., ammonium acetate, 10 eq.). Stir at room temperature to form the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Purification: Quench the reaction carefully with water, basify the solution, and extract the product into an organic solvent. After drying and concentration, the racemic product can be purified by chromatography or distillation.
Chiral Resolution of Enantiomers
The separation of the (R)- and (S)-enantiomers is critical for subsequent pharmacological evaluation. Diastereomeric salt crystallization is a classical and effective method.[5]
Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic 1-(3-cyclopropylphenyl)ethan-1-amine in a suitable solvent (e.g., ethanol or methanol) and add a chiral resolving agent, such as (R)-(-)-mandelic acid or (S)-(+)-tartaric acid (0.5 eq.).
-
Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt.
-
Isolation: Collect the crystals by filtration. The other diastereomer will remain in the mother liquor.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine, which can then be extracted.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of each isomer should be determined using chiral High-Performance Liquid Chromatography (HPLC).
Table 1: Physicochemical Properties of 1-(3-Cyclopropylphenyl)ethan-1-amine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N | - |
| Molecular Weight | 161.24 g/mol | [6] |
| Appearance | Expected to be a colorless to pale yellow oil | - |
| Chirality | Exists as (R) and (S) enantiomers | - |
Section 2: Hypothesized CNS Targets and In Vitro Evaluation
The structural similarity of 1-(3-cyclopropylphenyl)ethan-1-amine to known monoaminergic modulators suggests that it may interact with serotonin (5-HT) and/or dopamine (D) receptors.[7]
Caption: Hypothesized interaction of 1-(3-cyclopropylphenyl)ethan-1-amine with monoaminergic systems.
In Vitro Receptor Binding Assays
To determine the binding affinity of the compound for its potential targets, radioligand binding assays are essential.
Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., human 5-HT₂A or D₂ receptors).
-
Assay Plate Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and varying concentrations of the test compound.
-
Incubation: Incubate at a controlled temperature to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ and subsequently the Kᵢ values to determine the binding affinity.
Table 2: Example Data Template for Receptor Binding Affinities (Kᵢ, nM)
| Compound | 5-HT₂A | 5-HT₂C | D₂ | D₃ |
| (R)-enantiomer | ||||
| (S)-enantiomer | ||||
| Reference Drug |
In Vitro Functional Assays
Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.
Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT₂A)
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compound at various concentrations.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates agonist activity. To test for antagonism, pre-incubate with the test compound before adding a known agonist.
-
Data Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Section 3: In Vivo Behavioral Pharmacology
Based on the in vitro profile, the compound can be advanced to in vivo studies to assess its potential therapeutic effects.
Caption: General workflow for in vivo behavioral studies.
Assessment of Antidepressant-like Activity
The Forced Swim Test (FST) is a common primary screen for antidepressant potential.
Protocol: Forced Swim Test (FST)
-
Acclimation and Dosing: Acclimate mice to the testing room. Administer the test compound, vehicle, or a positive control (e.g., fluoxetine) via the desired route (e.g., intraperitoneal injection).
-
Test Procedure: After a set pre-treatment time, place each mouse in a cylinder of water from which it cannot escape.
-
Scoring: Videotape the 6-minute session and score the duration of immobility during the last 4 minutes.
-
Interpretation: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Evaluation of Anxiolytic-like Activity
The Elevated Plus Maze (EPM) is a widely used model to assess anxiety-like behavior.
Protocol: Elevated Plus Maze (EPM)
-
Apparatus: The maze consists of two open arms and two closed arms elevated from the floor.
-
Dosing: Administer the test compound, vehicle, or a positive control (e.g., diazepam) to rats or mice.
-
Test Procedure: Place the animal in the center of the maze and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in the open arms versus the closed arms, and the number of entries into each arm.
-
Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Section 4: Concluding Remarks and Future Directions
1-(3-Cyclopropylphenyl)ethan-1-amine is a novel chemical entity with a promising structural framework for CNS drug discovery. The protocols detailed in this application note provide a clear and comprehensive path for its synthesis, characterization, and preclinical evaluation. The emphasis on chiral separation is crucial for elucidating the specific contributions of each enantiomer to the overall pharmacological profile.
Successful demonstration of in vitro and in vivo activity would warrant further investigation into its mechanism of action, pharmacokinetic properties, and safety profile. This molecule, and others like it, represent the exciting frontier of CNS drug discovery, where innovative chemistry leads to the potential for new and improved treatments for a range of neurological and psychiatric disorders.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2017). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
- Kozma, D. (2008).
- Jurczak, J., & Wicha, J. (Eds.). (2012). Asymmetric Synthesis. Elsevier.
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4978. Retrieved from [Link]
-
Wikipedia. (2024). Substituted phenethylamine. Retrieved from [Link]
-
Nichols, D. E., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1705–1709. Retrieved from [Link]
-
ResearchGate. (2008). Construction of a Chiral Central Nervous System (CNS)-Active Aminotetralin Drug Compound Based on a Synthesis Strategy Using Multitasking Properties of (S)-1-Phenylethylamine. Accounts of Chemical Research, 40(12), 1377-84. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
PubChem. (n.d.). 1-Cyclopropylethanamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. PLoS One, 16(5), e0251586. Retrieved from [Link]
-
CNS Drug. (n.d.). Stereochemistry and its Impact on the Development of CNS Drugs. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3-cyclopropoxyphenyl)ethan-1-amine (C11H15NO). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - General Procedure A: Reductive amination. Retrieved from [Link]
-
ACS Publications. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. The Journal of Organic Chemistry, 89(6), 3687–3694. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis Characterization CNS and Analgesic Studies of methyl 4-[(1E)-3-(Cyclopropylamino)-2-(2- Fluorophenyl)-3-Oxoprop-1-en-1-yl]Benzoate. Retrieved from [Link]
-
MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 755. Retrieved from [Link]
-
Wikipedia. (2024). Substituted methylenedioxyphenethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry, 14(12), 1347-1360. Retrieved from [Link]
- Google Patents. (2019). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. BJOC - trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family [beilstein-journals.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. rsc.org [rsc.org]
- 5. (1R)-1-Phenylethanamine|Chiral Resolving Agent [benchchem.com]
- 6. 1658430-55-7|(R)-1-(3-Cyclopropylphenyl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Chemoselective Reduction of 3-Cyclopropylphenyl Ketoximes
Current Status: Operational Subject: Optimizing Yield & Selectivity in Oxime Reduction Ticket ID: CHEM-RED-3CP Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive & Executive Summary
The Challenge: Reducing 3-cyclopropylphenyl ketoximes to their corresponding primary amines presents a "selectivity triangle" conflict. You must simultaneously achieve:
-
Complete Reduction: Conversion of the oxime (
) to the amine ( ). -
Ring Preservation: Preventing hydrogenolysis of the strained cyclopropyl ring (
). -
Dimer Suppression: Stopping the formation of secondary amines (dimerization).
The Solution Strategy: Standard palladium-catalyzed hydrogenation (Pd/C) is contraindicated due to its high affinity for cyclopropyl ring opening. The recommended protocols utilize Raney Nickel (for heterogeneous catalysis) or Borohydride/Lewis Acid systems (for chemical reduction) to decouple the reduction of the oxime from the stress placed on the cyclopropyl ring.
Technical Modules & Protocols
Module A: Catalytic Hydrogenation (The Scalable Route)
Recommendation: Use Raney Nickel or Platinum Oxide (Adams' Catalyst). Avoid Palladium.
Why this works (The Science):
-
Surface Chemistry: Palladium (Pd) has a high adsorption energy for cyclopropanes, facilitating C-C bond cleavage (hydrogenolysis) to form propyl chains. Raney Nickel (Ni) and Platinum (Pt) exhibit significantly lower affinity for the cyclopropyl ring under mild pressures (<5 bar).
-
Dimer Prevention: The intermediate imine (
) is highly electrophilic and reacts with the product amine to form secondary amines. Adding Ammonia ( ) or Acid ( ) suppresses this. Ammonia shifts the equilibrium back to the primary amine; Acid protonates the product amine ( ), rendering it non-nucleophilic.
Protocol: Raney Nickel / Ammonia System
-
Substrate: 3-cyclopropylphenyl ketoxime (10 mmol)
-
Catalyst: Raney® Nickel (active slurry, ~20 wt% loading relative to substrate).
-
Solvent: Methanol (MeOH) saturated with Ammonia (
) gas (approx. 7N). -
Conditions: 50 psi
, Room Temperature (20-25°C).
Step-by-Step:
-
Safety Check: Raney Ni is pyrophoric.[1] Handle under Argon/Nitrogen.
-
Preparation: Wash the Raney Ni slurry 3x with MeOH to remove water/storage buffer.
-
Loading: Charge the autoclave with the ketoxime and MeOH/
solution. -
Addition: Add the washed Raney Ni catalyst.
-
Pressurization: Purge with
(3x), then (3x). Pressurize to 50 psi (3.5 bar). -
Reaction: Stir vigorously (1000 rpm) for 4–6 hours. Monitor via HPLC/TLC.
-
Workup: Filter catalyst over Celite (keep wet!). Concentrate filtrate to obtain the crude amine.
Module B: Hydride Reduction (The Laboratory Route)
Recommendation: Sodium Borohydride (
Why this works (The Science):
-
Mechanism:
alone is too weak to reduce oximes.[2] The addition of a Lewis Acid ( ) generates a transient, low-valent titanium species or a borane complex that coordinates to the oxime nitrogen, activating the bond for hydride attack. -
Selectivity: This method proceeds via a direct hydride transfer mechanism that is electronically "blind" to the cyclopropyl ring, unlike surface-based hydrogenation.
Protocol:
/
System
-
Substrate: 3-cyclopropylphenyl ketoxime (10 mmol)
-
Reagents:
(4.0 equiv), (2.0 equiv). -
Solvent: Anhydrous Dimethoxyethane (DME) or THF.
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask; maintain
atmosphere. -
Solvation: Dissolve ketoxime in DME (50 mL). Add
(powder) in one portion. -
Activation: Cool to 0°C. Add
dropwise (Exothermic! Fuming!). The solution will darken. -
Reaction: Allow to warm to room temperature. Stir for 12 hours.
-
Quench: Cool to 0°C. Carefully add buffered water (pH 7) or dilute
to decompose borane complexes. -
Extraction: Extract with EtOAc. The cyclopropyl ring will remain intact.
Critical Pathways & Troubleshooting (Visualized)
The following diagram illustrates the competing reaction pathways and where specific interventions (Catalyst choice, Additives) exert control.
Caption: Figure 1. Reaction landscape showing critical control points to prevent ring opening (red path) and dimerization (orange path).
Troubleshooting Guide (Symptom-Cause-Fix)
| Symptom | Probable Cause | Corrective Action |
| Loss of Cyclopropyl Ring (Propyl-derivative observed in NMR/MS) | Catalyst Error: Using Pd/C or Pd(OH)2. | Switch to Raney Nickel or PtO2. Palladium is too active for strained rings. |
| Low Yield / Stalled Reaction | Poisoning: Oxime nitrogen complexing strongly to catalyst surface. | Increase Temperature (carefully, max 50°C) or Switch to Hydride Method (Module B). |
| Secondary Amine Formation (M+ mass corresponds to dimer) | Lack of Scavenger: Imine intermediate reacting with product. | Add Ammonia (7N in MeOH) or Acidic Anhydride (to trap amine as acetamide, requires hydrolysis later). |
| Hydroxylamine Impurity ( | Under-reduction: Reaction stopping halfway. | Increase Pressure (if hydrogenation) or Increase TiCl4 equivalents (if hydride). |
| Green/Blue Sludge in Workup | Nickel Leaching: Poor filtration of Raney Ni. | Use a Celite pad and wash extensively with MeOH. Ensure pH is basic during workup to precipitate metal salts. |
Frequently Asked Questions (FAQs)
Q: Can I use Lithium Aluminum Hydride (LiAlH4)?
A: Technically, yes, but proceed with caution. LiAlH4 is a "blunt instrument."[3][4] While it generally reduces oximes to amines, the high reactivity can lead to ring opening if the reaction temperature is not strictly controlled (keep at 0°C). The
Q: Why does the 3-position (meta) matter? A: The meta-position isolates the cyclopropyl ring electronically from the ketoxime group. If the cyclopropyl group were in the 4-position (para), the conjugation would be stronger, making the ring significantly more susceptible to opening via resonance-stabilized intermediates during reduction. However, even at the 3-position, surface-catalyzed hydrogenolysis (on Pd) remains a high risk due to physical adsorption geometry [2].
Q: My Raney Nickel reaction is too slow. Can I heat it?
A: Heating >50°C increases the risk of thermal ring opening. Instead of heat, try increasing the hydrogen pressure to 100 psi or refreshing the catalyst. If using Module B (Hydride), ensure your
Q: How do I verify the ring is intact?
A: 1H NMR is diagnostic. Look for the characteristic cyclopropyl multiplets: 2H at
References
-
Abdel-Magid, A. F. (2014). Reduction of C=N to CH–NH by Metal Hydrides. In Comprehensive Organic Synthesis (2nd ed.). Elsevier.
-
Taylor, K. E. (2014). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol. UTC Scholar.
-
Gagnon, A., et al. (2022).[5] Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes. MDPI Molecules.
-
BenchChem Technical Support. (2025). Raney Nickel vs. Palladium-on-Carbon for Reduction.
Sources
Technical Support Center: Purification Strategies for Removing Des-cyclopropyl Impurities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing the complex challenge of removing des-cyclopropyl impurities from your active pharmaceutical ingredients (APIs). The structural similarity between an API and its corresponding des-cyclopropyl analog—differing only by the absence of a three-membered ring—makes this a particularly demanding purification task. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve your desired purity targets while adhering to strict regulatory standards.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature, control, and analysis of des-cyclopropyl impurities.
Q1: What are des-cyclopropyl impurities and why are they a significant concern?
A des-cyclopropyl impurity is a process-related impurity or degradation product that is structurally identical to the API, except it lacks the cyclopropyl functional group.
Scientific Rationale: The primary concern stems from their high structural similarity to the parent drug molecule. This similarity can lead to:
-
Pharmacological Activity: The impurity may have its own, potentially undesirable, pharmacological or toxicological profile.
-
Purification Difficulty: The subtle difference in physicochemical properties (e.g., polarity, size, pKa) makes separation from the API exceptionally challenging using standard techniques like crystallization or chromatography.[1]
-
Regulatory Scrutiny: Global regulatory bodies, under guidelines like those from the International Council for Harmonisation (ICH), mandate strict control over impurities to ensure the safety and efficacy of drug products.[2][3]
Caption: Structural similarity between an API and its des-cyclopropyl impurity.
Q2: What are the common sources of des-cyclopropyl impurities?
Understanding the origin of the impurity is critical for developing a control strategy. Common sources include:
-
Incomplete Reaction: If the cyclopropyl group is introduced in a late-stage synthetic step, unreacted starting material can carry through as the des-cyclopropyl impurity.
-
Side Reactions: Certain reagents or reaction conditions may lead to the formation of the des-cyclopropyl analog as a by-product.
-
Degradation: The cyclopropyl ring, being a strained system, can be susceptible to opening or cleavage under certain conditions (e.g., acidic pH, high temperature, hydrogenation), leading to the formation of the impurity during manufacturing or storage.[3]
Q3: What are the regulatory expectations for controlling such impurities?
Regulatory expectations are primarily defined by the ICH Q3A(R2) and Q3B(R2) guidelines, which establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[2][3][4][5]
Causality: The thresholds are based on the maximum daily dose (MDD) of the drug, as a higher dose means greater patient exposure to any given impurity. Exceeding the "Qualification Threshold" requires providing toxicological data to demonstrate the impurity's safety at that level.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [2][3]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Q4: What analytical methods are best for detecting and quantifying des-cyclopropyl impurities?
A suite of orthogonal analytical methods is essential for accurate detection and quantification.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for impurity analysis.[7][8] A well-developed HPLC method, often coupled with UV or Mass Spectrometry (MS) detection, can separate, detect, and quantify the des-cyclopropyl impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for initial identification, as it provides molecular weight information that can confirm the identity of the des-cyclopropyl impurity.[8]
-
Gas Chromatography (GC): If the API and impurity are volatile and thermally stable, GC can offer very high-resolution separation.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can be used to quantify the impurity relative to the API if characteristic, non-overlapping signals can be identified.[6][8]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the purification process.
Chromatography Issues
Q: My standard reversed-phase HPLC method shows poor resolution between the API and the des-cyclopropyl impurity. What should I try next?
A: Co-elution or poor resolution is common due to the minor difference in polarity. A systematic approach to method development is required.
Expert Rationale: The goal is to exploit subtle differences in physicochemical properties. Simply increasing column length or decreasing flow rate is often insufficient. Instead, you must alter the fundamental interactions between the analytes, the stationary phase, and the mobile phase.
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Organic Modifier: Switch from acetonitrile to methanol, or use a ternary mixture. Methanol can offer different selectivity due to its hydrogen-bonding capabilities.
-
pH Adjustment: If your molecules have ionizable groups, carefully adjust the mobile phase pH. A small change can significantly alter the retention of one compound relative to the other.
-
Additive/Buffer: Change the acid additive (e.g., from trifluoroacetic acid to formic acid) or the buffer system to influence interactions.[9]
-
-
Change Stationary Phase Chemistry:
-
Standard C18: Not all C18 columns are the same. Try columns with different bonding densities or end-capping from various manufacturers.
-
Alternative Phases: If C18 fails, switch to a stationary phase that offers different separation mechanisms. Phenyl-hexyl phases provide π-π interactions, while pentafluorophenyl (PFP) phases offer dipole-dipole and ion-exchange interactions. These can be highly effective for separating closely related analogs.[10]
-
-
Explore Other Chromatographic Modes:
-
Normal-Phase Chromatography (NPC): This mode separates based on polarity in a different way than reversed-phase and can be highly effective for isomers.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If your compounds are polar, HILIC can provide unique selectivity.
-
Q: I'm considering chiral chromatography. When is this approach justified and what are the key parameters to optimize?
A: Chiral chromatography is justified if either the API or the impurity (or both) are chiral. Even for achiral compounds, chiral stationary phases (CSPs) can sometimes resolve structurally similar molecules (isomers) that are difficult to separate on achiral columns due to the unique 3D environment of the CSP.[11][12][13]
Expert Rationale: CSPs, particularly those based on cyclodextrins or polysaccharides, create stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, inclusion complex formation).[12][13] These specific interactions can often differentiate between closely related structures where traditional phases fail.
Key Optimization Parameters:
-
Stationary Phase Selection: This is the most critical parameter. Screen a variety of polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs.[13]
-
Mobile Phase: In normal-phase mode (common for chiral separations), the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the hydrocarbon eluent (e.g., hexane) is the primary driver of retention and selectivity.
-
Temperature: Column temperature affects the kinetics and thermodynamics of the chiral recognition process and can be a powerful tool for optimizing resolution.[11]
Crystallization Issues
Q: My initial crystallization attempts are not removing the des-cyclopropyl impurity effectively. What factors should I investigate?
A: Ineffective impurity rejection during crystallization usually points to either poor process control or an unfavorable solid-liquid equilibrium, such as the formation of a solid solution.[14]
Expert Rationale: Crystallization purifies by creating a highly ordered crystal lattice that ideally excludes foreign molecules.[15][16] If a similarly shaped impurity is incorporated, it disrupts this principle. Your strategy must be to find conditions where the API has a strong preference for the crystal lattice and the impurity has a strong preference for the solution phase.
Troubleshooting Steps:
-
Systematic Solvent Screening: The choice of solvent is paramount.[16] Screen a diverse range of solvents and anti-solvents. The ideal solvent should dissolve the API well at high temperatures but poorly at low temperatures, while keeping the impurity dissolved at all temperatures.[17]
-
Control Cooling & Supersaturation:
-
Slow Cooling: Rapid cooling traps impurities. Employ a slow, controlled cooling profile to allow for selective crystallization of the API.[16]
-
Seeding: Introduce a small number of high-purity API crystals (seeding) at the appropriate saturation level to encourage controlled crystal growth rather than spontaneous nucleation.[16]
-
-
Washing: Ensure the final crystal cake is washed with a small amount of cold, fresh solvent to remove residual mother liquor that contains a high concentration of the impurity.[14][18]
-
Recrystallization: A second crystallization of the isolated solid can significantly improve purity.[18]
Caption: A standard workflow for purification by recrystallization.
Alternative Strategies
Q: When should I consider chemical derivatization to facilitate separation?
A: Consider derivatization when chromatography and crystallization have been exhausted or are proving inefficient, especially at a large scale. This strategy is viable only if there is a difference in chemical reactivity between the API and the impurity.
Expert Rationale: Derivatization is a chemical technique used to modify a specific functional group in a molecule.[19][20] The goal is to convert either the API or the impurity into a new compound with significantly different physicochemical properties (e.g., polarity, boiling point, solubility), making separation straightforward.[21] The derivatization reaction must be high-yielding and reversible (if the API is the one being modified) to be practical.
Example Scenarios:
-
Presence of a Unique Functional Group: If the API contains a reactive functional group (e.g., a primary amine, a ketone) that is absent in the des-cyclopropyl impurity, you could react it to form a salt or a bulky derivative. This new derivative would have very different chromatographic behavior and solubility. After separation, the reaction can be reversed to recover the pure API.
-
Impurity-Specific Reaction: Conversely, if the impurity has a unique handle, a reagent could be used to selectively react with and "scavenge" it from the mixture.
Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Approach to HPLC Method Development for Resolving Closely Related Impurities
-
System Suitability Preparation: Prepare a solution containing approximately 0.1% of the des-cyclopropyl impurity relative to the API. This "spiked" sample is crucial for accurately assessing resolution.
-
Initial Screening (Generic Gradient):
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Analysis: Evaluate the initial separation. If resolution is poor (<1.5), proceed to optimization.
-
-
Mobile Phase Optimization:
-
Run the same gradient but replace Acetonitrile with Methanol. Compare the chromatograms for changes in selectivity.
-
If the compounds are ionizable, adjust the pH of Mobile Phase A (e.g., to pH 3.0 with a phosphate buffer) and re-run the gradient.
-
-
Stationary Phase Screening:
-
If mobile phase optimization is insufficient, switch to a column with different selectivity.
-
Recommended: A Phenyl-hexyl or a Pentafluorophenyl (PFP) column.
-
Repeat the best gradient condition identified in Step 3 on the new column.
-
-
Focus Gradient Optimization:
-
Once a promising column/mobile phase combination is found, create a shallower "focus" gradient around the elution time of the API and impurity to maximize resolution.[9] For example, if the peaks elute at 40% B, run a gradient from 30% to 50% B over 20 minutes.
-
-
Final Validation: Once adequate resolution is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.
Protocol 2: Step-by-Step Guide to Recrystallization for Impurity Rejection
-
Solvent Selection:
-
In separate small vials, test the solubility of the impure solid in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and at boiling.
-
The ideal solvent will fully dissolve the compound when hot but result in poor solubility when cold.[16]
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If insoluble particulate matter is present, perform a hot filtration through a pre-warmed funnel to remove it.[17] This prevents premature crystallization.
-
-
Crystallization:
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Covering the flask with glass wool can slow the cooling rate.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Purity Analysis: Analyze the final product and the mother liquor by HPLC to determine the efficiency of the impurity rejection.
References
-
European Medicines Agency. Quality: impurities. [Link]
-
University of Cape Town. SOP: CRYSTALLIZATION. [Link]
-
Welch Materials. Introduction to Common Derivatization Methods and Application Examples. [Link]
- Lurie, I. S., & Wittwer, J. D. (Eds.). (1983). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. In High-Performance Liquid Chromatography in Forensic Chemistry (pp. 11-25). American Chemical Society.
-
Simon, L. L., et al. (2015). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 19(12), 1895-1902. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
-
Agenzia Italiana del Farmaco. Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]
-
Chemistry LibreTexts. 3.3B: General Procedures for Removing Impurities. [Link]
-
LCGC International. Analyte Derivatization as an Important Tool for Sample Preparation. [Link]
-
Science.gov. chemical derivatization techniques: Topics. [Link]
-
Slideshare. Derivatization in HPLC & GC. [Link]
-
GMP-Verlag. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. [Link]
- Barbero, M., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
-
ResearchGate. Gas Chromatographic Separation of Enantiomers on Cyclodextrin Stationary Phases. [Link]
-
González, A. Z., et al. (2020). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. ChemistryOpen, 9(10), 1014-1020. [Link]
-
Mark, B. R., et al. (2018). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 8(12), 11496-11502. [Link]
-
Krotulski, A. J., et al. (2019). Chromatographic separation of the isobaric compounds cyclopropylfentanyl, crotonylfentanyl, methacrylfentanyl, and para-methylacrylfentanyl for specific confirmation by LC-MS/MS. Journal of Chromatography B, 1118-1119, 129-135. [Link]
-
Waters Corporation. Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. [Link]
-
Black, S. N. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystals, 7(4), 115. [Link]
-
Lee, S. L., et al. (2020). Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Sustainable Chemistry & Engineering, 8(46), 17367-17375. [Link]
-
Preprints.org. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Alfa Chemistry on YouTube. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]
-
Scholars' Mine. Cyclodextrin Stationary Phases for the Gas-Solid Chromatographic Separation of Hydrocarbons. [Link]
-
BioPharmaSpec. Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics. [Link]
-
International Journal of Pharmaceutical Research and Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Agilent. The Experts Guide to Pharmaceutical Impurity Analysis. [Link]
-
Crimson Publishers. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
-
MDPI. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. tasianinch.com [tasianinch.com]
- 4. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 16. longdom.org [longdom.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. science.uct.ac.za [science.uct.ac.za]
- 19. welch-us.com [welch-us.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. jfda-online.com [jfda-online.com]
Troubleshooting low conversion in reductive amination of cyclopropyl ketones
Topic: Troubleshooting Low Conversion & Side Reactions Ticket ID: RA-CPK-001 Status: Open Assigned Specialist: Senior Application Scientist
The "Cyclopropyl Conundrum": Why This Reaction Fails
Cyclopropyl ketones are deceptive. While they appear structurally simple, they present a unique "perfect storm" of steric and electronic barriers that often lead to stalled reactions (low conversion) or ring-opening degradation (low yield).
The Root Causes
-
Steric Shielding: The cyclopropyl group is effectively bulkier than an isopropyl group due to its rigid bond angles. In the bisecting conformation (the most stable ground state), the ring hydrogens project over the carbonyl carbon, blocking the nucleophilic attack trajectory of the amine.
-
Electronic Deactivation: The cyclopropyl ring exhibits
- conjugation with the carbonyl. This "pseudo-double-bond" character lowers the electrophilicity of the carbonyl carbon, making it sluggish to react with amines compared to standard aliphatic ketones. -
Thermodynamic Instability: The ring possesses ~27.5 kcal/mol of strain energy. Standard reductive amination conditions (acid catalysis or transition metal hydrogenation) often trigger homo-conjugate addition (ring opening) rather than 1,2-addition (imine formation).
Diagnostic Workflow
Use this logic flow to identify your specific failure mode before attempting a fix.
Figure 1: Diagnostic decision tree for identifying reaction failure modes.
Troubleshooting Guide: Low Conversion (Stalled Reaction)
Symptom: Starting material remains after 24 hours. No ring opening, but no product.
Diagnosis: The equilibrium constant (
The Fix: The Titanium(IV) Isopropoxide Protocol
Standard dehydrating agents (molecular sieves, MgSO4) are often insufficient for cyclopropyl ketones. Titanium(IV) isopropoxide,
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Irreversibly consumes water to form titanium oxides/hydroxides, driving the equilibrium forward.
Optimized Protocol (The "Mattson-Bhattacharyya" Modification)
-
Imine Formation (Neat or High Concentration):
-
Mix Cyclopropyl Ketone (1.0 equiv) and Amine (1.2–1.5 equiv).
-
Add
(1.25 equiv) . -
Crucial: Run this neat (without solvent) if reagents are liquid. If solid, use minimal anhydrous THF.
-
Stir under Argon for 6–12 hours. (Monitor by IR: disappearance of C=O stretch).
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol or THF (approx. 0.5 M).
-
Add
(1.5 equiv) carefully (exothermic). -
Stir for 2–4 hours at room temperature.
-
-
The "Emulsion" Workup (Critical Step):
-
Issue: Quenching Ti reactions with water creates a gelatinous emulsion that traps product.
-
Solution: Quench by adding 2M NaOH or saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous slurry). Filter through Celite if necessary.
-
Troubleshooting Guide: Ring Opening (Impurities)
Symptom: LCMS shows mass corresponding to product +2H (over-reduction) or linear alkyl chains. Diagnosis: The cyclopropyl ring has opened.[1][2][3] This is usually caused by acid catalysis or transition metal hydrogenation .
Mechanism of Failure
Under acidic conditions, the iminium ion can undergo homo-conjugate addition. A nucleophile (or hydride) attacks the beta-carbon of the ring instead of the iminium carbon, relieving ring strain but destroying the cyclopropyl motif.
The Fix: Reagent Selection Matrix
| Reagent / Method | Suitability for Cyclopropyl Ketones | Risk Level | Notes |
| H₂ / Pd/C | CRITICAL FAILURE | High | Palladium readily catalyzes hydrogenolysis (ring opening) of cyclopropanes. Avoid. |
| NaBH₃CN / AcOH | Moderate | Medium | Acetic acid (AcOH) can trigger ring opening in sensitive substrates. Use only if pH is strictly monitored (pH 6–7). |
| NaBH(OAc)₃ (STAB) | Good | Low | Milder than cyanoborohydride. Does not require free acid. Good for aldehydes, but often too weak for hindered cyclopropyl ketones. |
| Ti(OiPr)₄ / NaBH₄ | Excellent | Low | Operates under basic/neutral conditions. Best balance of reactivity and ring preservation. |
Visualizing the Pathway
Understanding the difference between the Desired Pathway (1,2-Addition) and the Failure Pathway (Homo-conjugate Addition) is vital for controlling conditions.
Figure 2: Mechanistic divergence between successful amination and ring-opening failure.
Frequently Asked Questions (FAQs)
Q: Can I use Microwave irradiation to speed this up? A: Yes, but with caution. Microwave irradiation can overcome the steric barrier of the initial amine attack. However, thermal stress increases the risk of ring opening. Recommendation: Use microwave heating (60–80°C) only for the imine formation step (Ketone + Amine + Ti(OiPr)4). Cool to 0°C before adding the reducing agent (NaBH4).[4]
Q: My amine is an HCl salt. Do I need to free-base it first? A: Yes. The Ti(OiPr)4 protocol requires a free amine to coordinate with the titanium. Protocol: Treat the amine-HCl salt with 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in the reaction solvent for 15 minutes before adding the ketone and titanium reagent.
Q: I am seeing "over-alkylation" (tertiary amine formation). How do I stop at the secondary amine? A: This is rare with hindered cyclopropyl ketones, but if it occurs, it indicates your intermediate amine is more nucleophilic than the starting amine. Fix: Use a large excess of the amine (5–10 equiv) relative to the ketone. Alternatively, switch to the Ti(OiPr)4 / NaBH3CN system, which is less aggressive than NaBH4, though slower.
References
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5][6][7] Journal of Organic Chemistry, 1996.[5][6]
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1, 1995.
- Barney, J., et al. "Ring-Opening Reactions of Cyclopropanes." Chemical Reviews, 2011. (Contextual grounding for ring-strain mechanisms).
Sources
- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. scilit.com [scilit.com]
Stability of 1-(3-Cyclopropylphenyl)ethan-1-amine under oxidative conditions
The following Technical Support Guide addresses the stability profile of 1-(3-Cyclopropylphenyl)ethan-1-amine under oxidative conditions. This guide is structured for researchers and process chemists requiring immediate, actionable troubleshooting and mechanistic insight.
Case ID: OX-STAB-CPEA-001 Topic: Oxidative Stability & Degradation Pathways Molecule Class: Chiral Primary Benzylic Amine / Cyclopropyl-Arene Applicable For: Free base handling, metabolic stability assays, and storage protocols.
Part 1: Executive Summary & Mechanism of Action
The Core Issue: 1-(3-Cyclopropylphenyl)ethan-1-amine contains two functional motifs with distinct oxidative vulnerabilities:
-
The Benzylic Primary Amine (Critical Failure Point): The C-H bond at the benzylic position (α to the nitrogen) is significantly weakened by the adjacent aromatic ring. Under oxidative stress (air, peroxides, metabolic enzymes), this position undergoes hydrogen abstraction, leading to imine formation and subsequent hydrolysis to the ketone (3-cyclopropylacetophenone ).
-
The Cyclopropyl Moiety: While generally robust against mild oxidants, the cyclopropyl ring acts as a "radical clock." If oxidative conditions generate a radical on the phenyl ring or adjacent carbons, the ring may undergo rapid opening to a homoallylic system, though this is secondary to benzylic oxidation.
Visualizing the Degradation Pathways
The following diagram details the cascade of failure modes under oxidative conditions.
Caption: Figure 1. Primary (Red) and Secondary (Dashed) oxidative degradation pathways. The benzylic oxidation to ketone is the dominant thermodynamic sink.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My compound has turned from a clear oil to a yellow/brown gum."
Diagnosis: Oxidative Coupling & Imine Formation.[1][2] Technical Explanation: Free base benzylic amines react with atmospheric CO₂ to form carbamates (white crust) and with O₂ to form imines (yellow color). The "browning" is often due to the polymerization of these imine intermediates or oxidative coupling of the electron-rich aromatic ring. Corrective Action:
-
Immediate: Check LCMS for a peak at [M+16] (N-oxide) or [M-1+16] (Ketone formation usually results in mass loss of NH3 group, so look for MW - 2 + 16 relative to amine, or simply the ketone mass: 160.2 Da ).
-
Prevention: Store strictly as the Hydrochloride (HCl) or Tartrate salt . The protonated amine is significantly more resistant to benzylic oxidation because the electron-withdrawing ammonium group destabilizes the transition state for hydride abstraction.
Issue 2: "I see a mass peak corresponding to -2 Da during metabolic stability assays."
Diagnosis: Dehydrogenation to Imine.[1][2] Technical Explanation: In microsomal stability assays (RLM/HLM), the formation of the imine (M-2) is a common intermediate before hydrolysis. This is driven by Cytochrome P450 enzymes abstracting the alpha-proton. Protocol Adjustment:
-
This is an expected metabolic clearance pathway. If this clearance is too high, consider deuterating the benzylic position (
bond is stronger than ) to improve metabolic stability (Deuterium Kinetic Isotope Effect).
Issue 3: "Is the cyclopropyl ring stable to Hydrogen Peroxide or mCPBA?"
Diagnosis: Conditional Stability. Technical Explanation:
-
H₂O₂ (mild): The cyclopropyl group on the phenyl ring is generally stable. The amine will oxidize to the N-oxide or hydroxylamine first.
-
mCPBA (strong): Will rapidly oxidize the amine to the nitro/nitroso species. The cyclopropyl ring may survive, but the molecule's integrity is lost via the nitrogen.
-
Radical Conditions (Fenton's Reagent): High risk of cyclopropyl ring opening. The cyclopropyl group stabilizes adjacent radical cations, facilitating ring opening to a linear alkene chain.
Part 3: Experimental Protocols & Data
Protocol A: Assessing Oxidative Purity (QC Method)
Use this method to quantify the level of "Ketone Degradant" (3-cyclopropylacetophenone) in your sample.
Instrument: HPLC-UV or UHPLC-MS Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid Gradient: 5% B to 95% B over 8 minutes. Detection: UV @ 254 nm (Aromatic) and 210 nm (Amine/Ketone).
| Retention Time (Rel) | Species | m/z (ESI+) | Notes |
| 1.00 | 1-(3-Cyclopropylphenyl)ethan-1-amine | 162.1 | Parent (Broad peak if free base) |
| 1.25 | Imine Intermediate | 160.1 | Transient, rarely seen in aged samples |
| 1.45 | 3-Cyclopropylacetophenone | 161.1 | Major Oxidative Impurity (Sharp peak) |
| 0.85 | N-Hydroxylamine | 178.1 | Minor, seen in biological matrices |
Protocol B: Safe Storage & Handling
To maximize shelf-life, convert the free base to the Hydrochloride salt immediately after synthesis.
-
Dissolution: Dissolve crude free base in anhydrous Diethyl Ether or MTBE (approx 10 mL/g).
-
Precipitation: Cool to 0°C. Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise under Argon.
-
Filtration: Collect the white precipitate rapidly (hygroscopic).
-
Drying: Dry under high vacuum (< 1 mbar) for 24h.
-
Storage: Store at -20°C under Argon. Stability: >2 years as salt vs. <1 month as free base in air.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a solvent for stock solutions? A: Caution is advised. DMSO is a mild oxidant (Swern-type conditions) and can promote oxidation of benzylic amines over long periods, especially if the DMSO is old and contains dimethyl sulfide/sulfone impurities. Recommended: Use anhydrous Methanol or Acetonitrile for short-term stocks.
Q: Does the cyclopropyl group make the amine more basic? A: Marginally. The cyclopropyl group is a weak sigma-donor to the aromatic ring. This increases electron density on the ring, which can slightly increase the pKa of the amine compared to a standard phenethylamine, making it more susceptible to oxidation than an unsubstituted analog.
Q: I need to perform a reaction with the free base. How do I prevent degradation? A:
-
Degas all solvents (sparge with Argon for 15 mins).
-
Add Antioxidants: If compatible with your chemistry, add 0.1% BHT (Butylated hydroxytoluene) to the solvent.
-
Work Fast: Do not leave the free base in solution overnight.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Guengerich, F. P., & Macdonald, T. L. (1984). Chemical mechanisms of catalysis by cytochromes P-450: a unified view. Accounts of Chemical Research, 17(1), 9–16. Link (Mechanism of amine oxidation and cyclopropyl radical clocks).
-
Wong, A., et al. (2013).[2] Cyclopropylamines as Mechanistic Probes for Single-Electron Transfer in P450 Enzymes. Journal of the American Chemical Society. (Context on cyclopropyl stability/instability in metabolic oxidation).
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.[3] Link (General benzylic stability principles).
Sources
Validation & Comparative
A Comparative Guide to Cyclopropyl vs. Isopropyl Substitution in Phenylethanamine Bioactivity
For researchers and drug development professionals, the phenylethanamine scaffold represents a cornerstone of neuropharmacology. Its elegant simplicity allows for extensive chemical modification to fine-tune activity across a range of high-value CNS targets, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters. Among the most fundamental modifications is N-alkylation, a strategy that profoundly influences a ligand's potency, selectivity, and pharmacokinetic profile.
Section 1: A Tale of Two Isosteres: Physicochemical and Stereoelectronic Properties
The choice between an isopropyl and a cyclopropyl group is a classic case study in bioisosteric replacement.[1] While both are three-carbon alkyl groups, their differing topologies impart distinct properties that are critical for receptor interaction and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
The isopropyl group is a flexible, branched alkyl chain. In contrast, the cyclopropyl ring is a rigid, planar system. This conformational rigidity is a key asset in drug design, as it can reduce the entropic penalty upon binding to a receptor, potentially increasing affinity.[2] The strained C-C bonds of the cyclopropyl ring also possess enhanced p-character, making it electronically distinct from the purely sp3-hybridized isopropyl group.
One of the most significant differences lies in lipophilicity, a critical parameter for blood-brain barrier penetration and target engagement. The cyclopropyl group is consistently less lipophilic than the isopropyl group, a feature that can be advantageous in reducing off-target effects and improving metabolic profiles.[3][4]
| Property | Isopropyl Group | Cyclopropyl Group | Rationale & Implication |
| Hansch Lipophilicity (π) | 1.53[1] | 1.14[1] | The lower lipophilicity of the cyclopropyl group can improve aqueous solubility and reduce non-specific binding. |
| Conformational Flexibility | High | Low (Rigid) | The rigidity of the cyclopropyl group can pre-organize the ligand for optimal receptor fit, reducing the entropic cost of binding.[2] |
| Stereoelectronics | Standard sp3 C-H bonds | Strained, high p-character C-C bonds | The unique electronics of the cyclopropyl ring can influence interactions with the receptor and alter the pKa of the adjacent amine. |
| Metabolic Hotspot | Secondary C-H bond | Ring C-H bonds | The isopropyl group is more susceptible to CYP450-mediated oxidation at its tertiary carbon.[5] |
Section 2: The Decisive Factor: Impact on Metabolic Stability
A primary driver for incorporating a cyclopropyl group in drug design is to enhance metabolic stability.[2][6] The high dissociation energy of the cyclopropyl C-H bonds makes them significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which is a common metabolic pathway for isopropyl groups.[2] This can lead to a longer half-life and improved bioavailability.
However, the introduction of a cyclopropyl ring, particularly when attached directly to a nitrogen atom (a common configuration in phenethylamines), is not without its own metabolic risks. This N-cyclopropyl motif can undergo CYP-mediated bioactivation to form reactive ring-opened intermediates.[2] These intermediates have the potential to form covalent adducts with proteins, a mechanism associated with hepatotoxicity in some cases.[2]
Therefore, the decision represents a strategic trade-off:
-
Isopropyl: Higher likelihood of predictable, rapid oxidative metabolism, potentially leading to a shorter duration of action.
-
Cyclopropyl: Often blocks primary oxidative metabolism, increasing half-life, but introduces a risk of mechanism-based toxicity via bioactivation pathways that must be carefully evaluated.[2]
Section 3: Structure-Activity Relationship (SAR) at Key CNS Targets
While we lack a direct A/B comparison, we can infer the impact of each substituent on the bioactivity of a phenylethanamine core based on established SAR principles for aminergic GPCRs and transporters.
Receptor Binding Affinity (Ki): The primary determinant of affinity is the complementarity of the ligand's shape and electronic profile with the receptor's binding pocket.
-
Impact of Rigidity: The rigidity of the N-cyclopropyl group can be highly beneficial if the constrained conformation is the one recognized by the receptor. By locking the N-alkyl group in a defined orientation, it can enhance binding affinity by reducing the entropic penalty. This is a common strategy to improve potency.[2]
-
Impact of Steric Bulk: The isopropyl group, while flexible, presents a different steric profile. For some receptors, this bulkier, branched structure may achieve more favorable van der Waals contacts within the binding pocket compared to the planar cyclopropyl ring. Studies on various phenethylamine derivatives have shown that N-alkylation can significantly influence potency, though the optimal substituent is target-dependent.[7][8]
Functional Activity (EC50/Efficacy): Functional activity is governed by how the ligand, once bound, induces conformational changes in the receptor to initiate downstream signaling.
-
N-Substitution and Efficacy: For many phenethylamine-based 5-HT2A agonists, increasing the size of the N-alkyl substituent tends to decrease efficacy, sometimes converting a full or partial agonist into an antagonist.[9] It is plausible that the steric bulk of both isopropyl and cyclopropyl groups, compared to a simple methyl or hydrogen, could reduce functional efficacy at certain receptors.
-
GPCR Functional Selectivity: Modern GPCR pharmacology recognizes that ligands can bias a receptor's signaling towards one pathway over another (e.g., G-protein vs. β-arrestin).[10] The precise conformation stabilized by a ligand is critical for this phenomenon. The conformational constraint imposed by the cyclopropyl group versus the flexibility of the isopropyl group could lead to profoundly different signaling profiles, offering an avenue for fine-tuning a drug's therapeutic effect while minimizing side effects.
Section 4: Experimental Methodologies for Bioactivity Assessment
To empirically determine the bioactivity of novel cyclopropyl or isopropyl phenylethanamine derivatives, a standardized set of in vitro assays is essential. The following protocols describe two cornerstone assays for characterizing ligands targeting a Gq-coupled receptor like the 5-HT2A receptor, a common target for this chemical class.
Experimental Protocol 1: Radioligand Competition Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Membrane Preparation: Prepare membrane homogenates from a cell line (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., 5-HT2A). Protein concentration is determined via a Bradford or BCA assay.[11]
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Compound Addition: Add serial dilutions of the test compounds (e.g., cyclopropyl and isopropyl phenylethanamine analogues) in duplicate. Include wells for "total binding" (vehicle only) and "non-specific binding" (a high concentration of a known unlabeled ligand, e.g., 10 µM ketanserin).
-
Radioligand Addition: Add the radioligand (e.g., [3H]ketanserin for 5-HT2A) to all wells at a final concentration near its Kd value (e.g., 1-2 nM).[10]
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at room temperature with gentle agitation to reach equilibrium.[11]
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki (binding affinity constant) using the Cheng-Prusoff equation.[11]
Experimental Protocol 2: Gq-Coupled Functional Assay (IP1 Accumulation)
This assay measures the functional potency (EC50) and efficacy of an agonist by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1), following Gq-pathway activation.
Workflow Diagram: IP1 Accumulation Assay
Caption: Workflow for a HTRF-based IP1 accumulation functional assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the Gq-coupled receptor of interest into a 384-well assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of test agonists in a stimulation buffer containing lithium chloride (LiCl). LiCl is crucial as it inhibits inositol monophosphatase, leading to the accumulation of IP1.
-
Cell Stimulation: Remove the cell culture medium and add the diluted test compounds to the cells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells by adding the specific lysis buffer provided with the assay kit (e.g., Cisbio IP-One HTRF kit).
-
Detection Reagent Addition: Add the Homogeneous Time-Resolved Fluorescence (HTRF) detection reagents: an IP1 analog labeled with a fluorescent acceptor (e.g., d2) and an anti-IP1 antibody labeled with a fluorescent donor (e.g., Europium cryptate).
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and plot it against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
Section 5: Visualizing the Molecular Landscape
Understanding the signaling cascade initiated by receptor activation is fundamental. Phenylethanamines targeting the 5-HT2A receptor trigger the canonical Gq pathway, a key mechanism for their psychoactive and therapeutic effects.
Signaling Pathway: Canonical 5-HT2A Gq Activation
Caption: Canonical 5-HT2A receptor Gq signaling pathway.
Upon agonist binding, the 5-HT2A receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[4] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C, leading to a cascade of downstream cellular effects.[3]
Conclusion
The choice between incorporating a cyclopropyl or an isopropyl group onto a phenylethanamine scaffold is a nuanced decision guided by the specific goals of a drug discovery program. There is no universally superior option; rather, each presents a distinct profile of advantages and liabilities.
-
The isopropyl group is a classic, flexible substituent that is well-understood but often presents a liability for oxidative metabolism.
-
The cyclopropyl group offers a powerful strategy to enhance metabolic stability and increase potency through conformational constraint. However, its potential for bioactivation necessitates careful toxicological assessment.
Ultimately, the optimal choice depends on the target, the desired pharmacokinetic profile, and the overall SAR landscape of the chemical series. By leveraging the foundational principles outlined in this guide and employing robust in vitro assays, researchers can make informed decisions to rationally design the next generation of phenylethanamine-based therapeutics.
References
-
ResearchGate. (n.d.). Schematic diagram showing the major 5-HT receptors signalling pathways. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (2024). 5-HT2A receptor. Retrieved February 24, 2026, from [Link]
-
MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Retrieved February 24, 2026, from [Link]
- Tyagi, A., et al. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network.
-
EMBL-EBI. (n.d.). Radioligand binding assays for human 5-HT2A receptor. Retrieved February 24, 2026, from [Link]
- Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE, 8(11), e78515.
- Acas, D., & Acas, M. (2005). Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors. British Journal of Pharmacology, 144(7), 930-938.
- Manglik, A., et al. (2016). How ligands illuminate GPCR molecular pharmacology. Trends in Biochemical Sciences, 41(12), 946-958.
-
PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved February 24, 2026, from [Link]
-
Star Protocols. (2020). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Retrieved February 24, 2026, from [Link]
- Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2186-2197.
-
KoreaScience. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Retrieved February 24, 2026, from [Link]
-
Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved February 24, 2026, from [Link]
- Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 1(1), 4-11.
-
KoreaScience. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved February 24, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 24, 2026, from [Link]
-
Semantic Scholar. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved February 24, 2026, from [Link]
-
NCBI Bookshelf. (2012). IP-3/IP-1 Assays. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved February 24, 2026, from [Link]
-
Creative Bioarray. (n.d.). IP3/IP1 Assay. Retrieved February 24, 2026, from [Link]
-
Patsnap Eureka. (2026). Comparing Isopropyl vs N-propyl: Biological Activity. Retrieved February 24, 2026, from [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved February 24, 2026, from [Link]
Sources
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 2. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. grokipedia.com [grokipedia.com]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 1-(3-Cyclopropylphenyl)ethan-1-amine
Executive Summary & Hazard Profile
Immediate Action Required: Treat 1-(3-Cyclopropylphenyl)ethan-1-amine as a Corrosive (Category 1B) and Acute Toxin .[1]
While specific toxicological data for this specific building block may be sparse in public registries, Structure-Activity Relationship (SAR) analysis with analogous compounds (benzylamine, cyclopropylamine) mandates a high-hazard protocol. The presence of the cyclopropyl group introduces ring strain, potentially increasing reactivity with strong acids or oxidizers compared to standard benzylamines.
| Hazard Class | Critical Effect | Operational Implication |
| Skin Corrosion | pH > 11. Causes irreversible tissue damage. | Zero-skin-contact policy. Standard lab coats are insufficient for liquid handling. |
| Eye Damage | Lytic necrosis of the cornea. | Safety glasses are prohibited ; Goggles are mandatory. |
| Sensitization | Potential amine-induced hypersensitivity. | Inhalation of vapors must be prevented to avoid long-term sensitization. |
| Reactivity | Air/CO₂ sensitive (Carbamate formation). | Store under inert gas (Argon/Nitrogen) to maintain purity. |
Risk Assessment & PPE Matrix
Scientific Rationale: Primary amines penetrate standard nitrile gloves rapidly upon wetting. The lipophilic nature of the cyclopropyl-phenyl ring system in this molecule facilitates dermal absorption. Therefore, barrier protection must exceed standard "splash" protocols.
PPE Selection Logic
The following matrix dictates the required equipment based on the operational scale.
| Component | Analytical Scale (< 100 mg) | Preparative Scale (> 100 mg - 10 g) | Bulk Transfer / Spill Cleanup |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Chemical Splash Goggles + Face Shield | Full-Face Respirator (Rated APF 50) |
| Hand Protection | Double Nitrile (min 5 mil outer) | Laminate (Silver Shield/4H) Liner under Nitrile | Butyl Rubber or Laminate (Gauntlet style) |
| Body Defense | Standard Cotton Lab Coat | Chemical Resistant Apron (Tychem/PVC) | Tychem® C or F Coveralls |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood (Sash at 18") | Powered Air Purifying Respirator (PAPR) or SCBA |
Visualization: PPE Decision Logic
The following diagram illustrates the decision workflow for selecting the correct PPE based on the state of matter and quantity.
Figure 1: Decision logic for PPE selection based on physical state and quantity thresholds.
Operational Protocols
A. Engineering Controls (Pre-Work)
Before opening the vial, verify the Fume Hood Face Velocity is 80–100 fpm (0.4–0.5 m/s) .
-
Why? Benzylic amines often possess a "fishy" or ammonia-like odor with low olfactory fatigue thresholds. High ventilation prevents vapor accumulation that leads to desensitization.
B. Handling & Transfer[2][3][4]
-
Glove Layering: Don a pair of laminate (Silver Shield) gloves underneath standard nitrile gloves.
-
Causality: Laminate films provide >480 min breakthrough time for amines, whereas nitrile may degrade in <15 mins upon direct contact [1]. The outer nitrile glove provides dexterity and grip.
-
-
Liquid Handling: Use positive displacement pipettes or glass syringes with Luer-lock needles.
-
Avoid: Pouring directly from the bottle. This minimizes the meniscus surface area exposed to air, reducing "amine blush" (reaction with atmospheric CO₂ to form carbamate salts), which alters stoichiometry.
-
-
Weighing: If the substance is a liquid free base, weigh into a tared vial inside the hood. Do not transport open containers to a balance outside the hood.
C. Storage Integrity
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Teflon-lined caps are mandatory. Phenolic caps can degrade over time with amine exposure.
-
Incompatibility: Segregate strictly from acid chlorides, anhydrides, and strong oxidizers. The cyclopropyl ring adds strain energy (approx. 27.5 kcal/mol), making the molecule susceptible to ring-opening reactions under vigorous acidic/oxidative conditions [2].
Emergency Response & Disposal
Self-Validating System: The presence of a "Spill Kit - Base" bucket is the validation check for this section. If you do not have one, do not start work.
A. Spill Management (Liquid)
Do NOT use water immediately. Water can spread the hydrophobic amine and generate heat (heat of solution).
-
Evacuate: Clear the immediate area of personnel.
-
Absorb: Apply a dry absorbent (Vermiculite or Chemizorb® OH-) to the spill.
-
Neutralize: Once absorbed, treat the waste with a dilute acid solution (e.g., 5% Citric Acid or Sodium Bisulfate).
-
Collect: Scoop into a hazardous waste bag labeled "Basic Organic Debris."
Visualization: Spill Response Workflow
Figure 2: Sequential workflow for managing an amine spill to minimize vapor exposure.
B. Disposal Path[2][7][8][9][10][11][12]
-
Stream: Organic Base Waste (halogen-free).
-
Labeling: Must explicitly state "Contains Cyclopropyl-amine derivative."
-
Glassware: Rinse glassware with 5% HCl inside the hood before removing it for general washing. This converts residual amine to the water-soluble salt, preventing odor release in the wash area.
References
-
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. 5th Edition. Wiley-Interscience. (Detailed permeation data for aromatic amines vs. Nitrile/Laminate).
-
Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition in English, 25(4), 312-322. (Mechanistic grounding for cyclopropyl ring strain and reactivity).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (Standard protocol for handling unknown toxicity amines).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Benzylamine. (Used as primary analog for hazard classification).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
